molecular formula C24H27N3O5 B12164332 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B12164332
M. Wt: 437.5 g/mol
InChI Key: VMFHJPUUGXRYGS-UHFFFAOYSA-N
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Description

2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core linked to a dimethoxyphenyl group and a dimethoxydihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate. This can be synthesized by reacting homoveratrylamine (2-(3,4-dimethoxyphenyl)ethan-1-amine) with aliphatic nitro compounds in the presence of polyphosphoric acid .

The next step involves the formation of the pyridazinone core. This can be achieved by cyclization reactions involving appropriate precursors under controlled conditions. The final step is the coupling of the dimethoxyphenyl group and the dimethoxydihydroisoquinoline moiety to the pyridazinone core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyridazinone core or the isoquinoline moiety, potentially leading to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to certain alkaloids. It can be studied for potential activity as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the isoquinoline moiety but lacks the pyridazinone core.

    3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.

    Pyridazinone derivatives: Compounds with the pyridazinone core but different substituents.

Uniqueness

What sets 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one apart is its combination of the pyridazinone core with both a dimethoxyphenyl group and a dimethoxydihydroisoquinoline moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C24H27N3O5/c1-29-20-7-5-17(12-21(20)30-2)19-6-8-24(28)27(25-19)15-26-10-9-16-11-22(31-3)23(32-4)13-18(16)14-26/h5-8,11-13H,9-10,14-15H2,1-4H3

InChI Key

VMFHJPUUGXRYGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCC4=CC(=C(C=C4C3)OC)OC)OC

Origin of Product

United States

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